cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
CAS No.: 733740-25-5
Cat. No.: VC4062916
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 733740-25-5 |
|---|---|
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | (1R,3S)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H18O3/c1-10-3-2-4-12(7-10)14(16)9-11-5-6-13(8-11)15(17)18/h2-4,7,11,13H,5-6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
| Standard InChI Key | BHYMTDKCLWOLPN-WCQYABFASA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)C[C@H]2CC[C@H](C2)C(=O)O |
| SMILES | CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound features a cyclopentane ring substituted at the 1-position with a carboxylic acid group (-COOH) and at the 3-position with a 2-(3-methylphenyl)-2-oxoethyl moiety. The cis designation indicates that these substituents reside on the same face of the cyclopentane ring. The absolute configuration is specified as (1R,3S)-rel-, reflecting the spatial arrangement of chiral centers .
Key Structural Features:
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Cyclopentane ring: Imparts conformational rigidity, influencing molecular interactions.
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Carboxylic acid group: Enhances solubility in polar solvents and enables hydrogen bonding.
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3-Methylphenyl-2-oxoethyl group: Introduces aromaticity and lipophilicity, potentially facilitating membrane permeability.
Stereochemical Considerations
The (1R,3S) relative configuration is critical for the compound’s physicochemical behavior. Computational models predict that this stereochemistry optimizes intramolecular hydrogen bonding between the carboxylic acid and ketone groups, stabilizing the molecule in solution .
Physicochemical Properties
Predicted Physical Properties
Data derived from computational models (ChemicalBook) :
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.3 g/mol |
| Boiling Point | 424.5 ± 18.0 °C (Predicted) |
| Density | 1.149 ± 0.06 g/cm³ (Predicted) |
| pKa | 4.69 ± 0.40 (Predicted) |
The relatively low pKa suggests that the carboxylic acid group will predominantly exist in its deprotonated form at physiological pH, enhancing solubility in aqueous environments.
Synthetic Approaches
General Strategy
Synthesis likely involves multi-step organic reactions, though detailed protocols remain proprietary. A hypothetical route could include:
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Cyclopentane Ring Formation: Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile.
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Functionalization:
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Introduction of the carboxylic acid via oxidation of a primary alcohol.
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Attachment of the 3-methylphenyl-2-oxoethyl group via Friedel-Crafts acylation.
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Challenges in Synthesis
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Stereoselectivity: Achieving the desired (1R,3S) configuration requires chiral catalysts or resolution techniques.
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Purification: Separation of cis/trans isomers demands advanced chromatographic methods.
The methyl group in this compound may enhance metabolic stability compared to methoxy or trifluoromethyl analogs.
Applications and Future Directions
Current Uses
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Chemical Intermediate: Serves as a building block in synthesizing more complex chiral molecules.
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Research Tool: Used to study stereochemical effects on molecular recognition.
Research Opportunities
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Pharmacological Studies: Evaluation of anti-inflammatory or analgesic properties in vitro.
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Material Science: Incorporation into polymers for selective ion transport.
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